![molecular formula C10H19NO5 B13189849 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13189849.png)
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of BOC-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid undergoes several types of reactions, including:
Substitution: The compound can participate in substitution reactions where the BOC-protected amine is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for deprotection.
Substitution: Various nucleophiles can be used to replace the BOC-protected amine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and substituted derivatives depending on the nucleophile used in substitution reactions .
Applications De Recherche Scientifique
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid primarily involves the protection and deprotection of amines. The BOC group is added to amines under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({[(Tert-butoxy)carbonyl]amino}tetra-decanoic acid): Another BOC-protected amino acid used in organic synthesis.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: A BOC-protected cyclopropane derivative used in various synthetic applications.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various reaction conditions and applications in different fields of research and industry highlights its importance in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H19NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(2)7(8(12)13)16-11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) |
Clé InChI |
URVWDRWNFWHAFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)ONC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


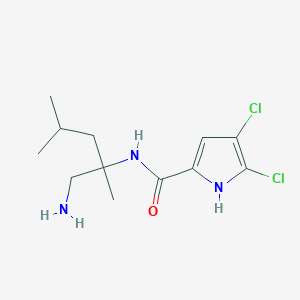
![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
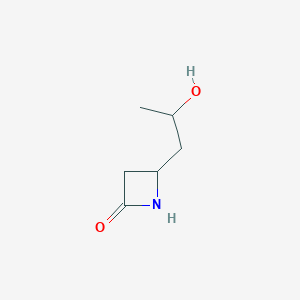
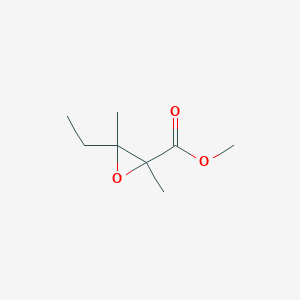
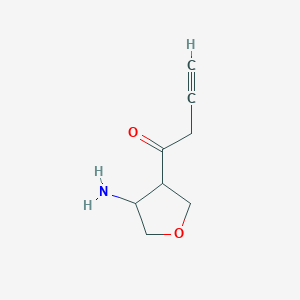
![2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
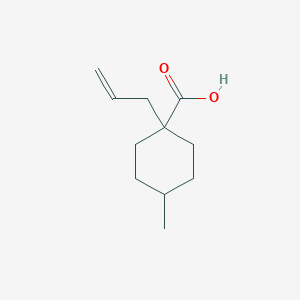
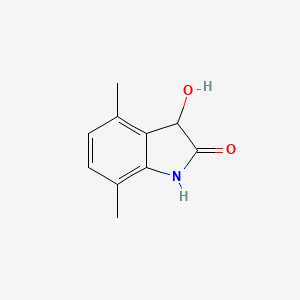
![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
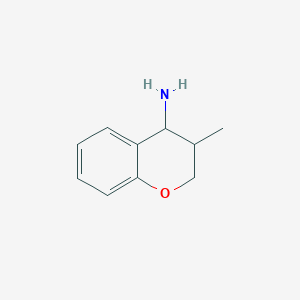
![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)
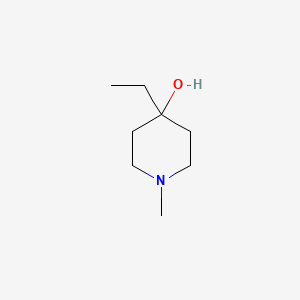
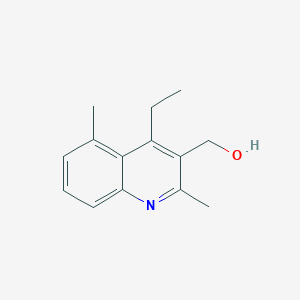
![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
